molecular formula C18H24FN3O3 B12252777 N-(4-fluorophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide

N-(4-fluorophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide

Cat. No.: B12252777
M. Wt: 349.4 g/mol
InChI Key: BQCCBSYKKWYIBW-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a morpholine ring, and a piperidine ring, making it a versatile molecule for research and industrial purposes.

Properties

Molecular Formula

C18H24FN3O3

Molecular Weight

349.4 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide

InChI

InChI=1S/C18H24FN3O3/c19-15-3-5-16(6-4-15)20-17(23)13-21-7-1-2-14(12-21)18(24)22-8-10-25-11-9-22/h3-6,14H,1-2,7-13H2,(H,20,23)

InChI Key

BQCCBSYKKWYIBW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC(=O)NC2=CC=C(C=C2)F)C(=O)N3CCOCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-fluoroaniline with chloroacetyl chloride to form N-(4-fluorophenyl)chloroacetamide. This intermediate is then reacted with 3-(morpholine-4-carbonyl)piperidine under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile and may require catalysts or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluorophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under the influence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.

    Substitution: Sodium methoxide in methanol or other strong nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For instance, it could inhibit the function of certain enzymes by occupying their active sites or alter receptor signaling pathways by binding to receptor sites. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide
  • 4-(4-amino-3-fluorophenyl)morpholin-3-one
  • N-(4-Fluorophenyl)-6-[(tetrahydro-2H-pyran-4-yl)oxy]-3-pyridinecarboxamide

Uniqueness

N-(4-fluorophenyl)-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]acetamide stands out due to its unique combination of a fluorophenyl group, morpholine ring, and piperidine ring. This structure imparts distinct chemical properties, such as enhanced stability and specific reactivity, making it valuable for various applications. Its ability to undergo diverse chemical reactions and its potential in medicinal chemistry further highlight its uniqueness compared to similar compounds.

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